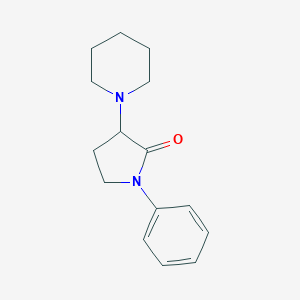
Felipyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Felipyrine is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Felipyrine has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
Felipyrine inhibits Felipyrine by binding to the active site of the enzyme, preventing it from breaking down ACh. This leads to an increase in the levels of ACh in the synaptic cleft, which can improve cognitive function in patients with Alzheimer's disease.
Biochemische Und Physiologische Effekte
Felipyrine has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase the levels of ACh in the brain, which can improve memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using felipyrine in lab experiments is its potent inhibition of Felipyrine, which can be useful for studying the role of ACh in various physiological processes. However, one limitation is that felipyrine is not very selective for Felipyrine, and can also inhibit other enzymes that play important roles in the body.
Zukünftige Richtungen
There are several potential future directions for research on felipyrine. One area of interest is the development of more selective inhibitors of Felipyrine, which could have fewer side effects than current drugs. Another area of interest is the use of felipyrine in combination with other drugs for the treatment of neurological disorders. Finally, there is interest in studying the effects of felipyrine on other physiological processes, such as inflammation and oxidative stress.
Synthesemethoden
Felipyrine can be synthesized through a multistep process, starting with the reaction of 2-chloropyridine with sodium azide to form 2-azidopyridine. This compound is then reduced with sodium borohydride to produce 2-aminopyridine, which is subsequently acetylated with acetic anhydride to yield felipyrine.
Wissenschaftliche Forschungsanwendungen
Felipyrine has been extensively studied for its potential use in treating a variety of neurological disorders. In particular, it has been shown to be a potent inhibitor of Felipyrine, which is important for maintaining proper levels of ACh in the brain. Low levels of ACh have been implicated in the development of Alzheimer's disease, and drugs that inhibit Felipyrine, such as donepezil, have been approved for the treatment of this condition.
Eigenschaften
CAS-Nummer |
1980-49-0 |
|---|---|
Produktname |
Felipyrine |
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-phenyl-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-14(16-10-5-2-6-11-16)9-12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI-Schlüssel |
TYGVJQQISVEFSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

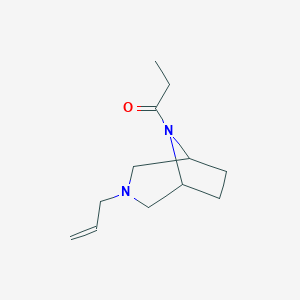


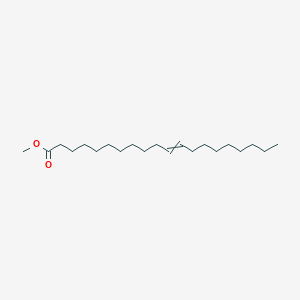
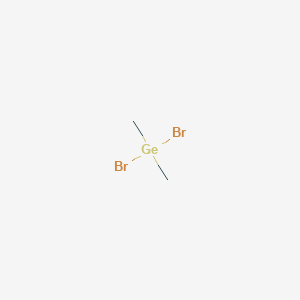
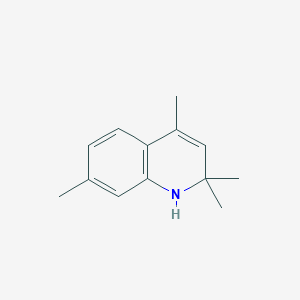
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)